![molecular formula C11H11BrN2S2 B562572 5-Bromo Brassinin CAS No. 1076199-55-7](/img/structure/B562572.png)
5-Bromo Brassinin
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Description
5-Bromo Brassinin is a derivative of Brassinin . It has a molecular weight of 315.25 and a molecular formula of C11H11BrN2S2 .
Synthesis Analysis
The synthesis of 5-Bromo Brassinin involves the creation of five series of 5-bromosubstituted derivatives of indole phytoalexins . This process uses a straightforward synthetic approach . Another method involves the preparation of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
Molecular Structure Analysis
The molecular structure of 5-Bromo Brassinin is based on the indole nucleus with a linear chain or annexed heterocycle . It has a molecular formula of C11H11BrN2S2 .
Scientific Research Applications
Antiproliferative/Cytotoxic Activities
5-Bromo Brassinin has been tested for its antiproliferative and cytotoxic activities on various human cancer cell lines, including Jurkat (acute T-lymphoblastic leukaemia), MCF-7 (mammary gland adenocarcinoma), MDA-MB-231 (mammary gland adenocarcinoma), A-549 (non-small cell lung cancer), and HeLa (cervical cancer). These studies suggest its potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells .
Apoptotic Effect via p53 Pathway
Research indicates that 5-Bromo Brassinin induces apoptosis in a dose- and time-dependent manner in wild-type p53 colon cancer cells. The compound triggers the apoptotic process through the p53 pathway, highlighting its role in programmed cell death in cancer therapy .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
5-Bromo Brassinin acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that contributes to immune escape in cancer. By inhibiting IDO, 5-Bromo Brassinin may enhance the immune system’s ability to combat cancer cells, providing a novel approach to cancer immunotherapy .
properties
IUPAC Name |
methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKNMBQDBAPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661825 |
Source
|
Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo Brassinin | |
CAS RN |
1076199-55-7 |
Source
|
Record name | Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the key finding of the research paper regarding the antitumor mechanism of natural product-based brassinins?
A1: The research paper highlights that a primary antitumor mechanism of action for natural product-based brassinins, like 5-Bromo Brassinin, is the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO) in vivo [].
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